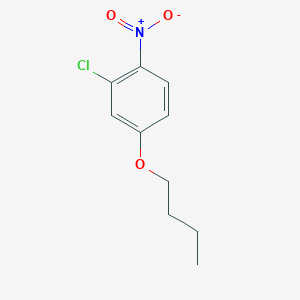
5-Fluoro-2-iodo-4-methyl-phenylamine
Descripción general
Descripción
5-Fluoro-2-iodo-4-methyl-phenylamine, also known as FIMP, is a chemical compound with the molecular formula C7H7FIN . It has a molecular weight of 251.04 . The compound is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 1 iodine atom, and 1 nitrogen atom . The InChI code for this compound is 1S/C7H7FIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a yellow solid at room temperature . It has a molecular weight of 251.04 . It should be stored at a temperature between 0-5°C .Aplicaciones Científicas De Investigación
Substituted Nucleosides Synthesis
- Synthesis of Nucleoside Antibiotics : Jenkins, Verheyden, and Moffatt (1976) describe the synthesis of nucleocidin, a nucleoside antibiotic, through the addition of iodine fluoride to specific adenine derivatives. This process highlights the potential pharmaceutical applications of similar fluorinated compounds (Jenkins, Verheyden, & Moffatt, 1976).
Iodination in Organic Synthesis
- Selective Continuous Flow Iodination : Dunn et al. (2018) explored the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, demonstrating the application of fluorinated compounds in the field of organic synthesis and the pharmaceutical industry (Dunn et al., 2018).
Fluorinated Pyrrole Derivatives
- Synthesis of β-Fluoropyrrole Derivatives : Kim et al. (2007) conducted a study on the reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines, leading to the production of β-fluoropyrrole derivatives. This showcases the role of fluorinated compounds in medicinal chemistry and drug design (Kim et al., 2007).
Antiviral Nucleosides
- Synthesis of Antiviral Nucleosides : Watanabe et al. (1983) synthesized 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, demonstrating the importance of fluorine in enhancing antiviral effectiveness, which is crucial in pharmaceutical research (Watanabe et al., 1983).
Fluorine in Medicinal Chemistry
- Novel Fluorine-Mediated Rearrangements : Krow et al. (2004) investigated the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, highlighting the role of fluorine in developing new pharmaceutical compounds (Krow et al., 2004).
Radioligands in Brain Research
- Use in Alzheimer's Disease Research : Kepe et al. (2006) used a selective serotonin 1A molecular imaging probe in the study of Alzheimer's disease, demonstrating the application of fluorinated compounds in neuroimaging and brain research (Kepe et al., 2006).
Propiedades
IUPAC Name |
5-fluoro-2-iodo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXURPBBFOXPWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)



![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)


![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)
